1-bromo-3-methylbutane appears as a colorless liquid. Slightly soluble in water and denser than water. Vapors are heavier than air.
1-Bromo-3-methylbutane
CAS No.: 107-82-4
Cat. No.: VC21192672
Molecular Formula: C5H11Br
Molecular Weight: 151.04 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 107-82-4 |
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Molecular Formula | C5H11Br |
Molecular Weight | 151.04 g/mol |
IUPAC Name | 1-bromo-3-methylbutane |
Standard InChI | InChI=1S/C5H11Br/c1-5(2)3-4-6/h5H,3-4H2,1-2H3 |
Standard InChI Key | YXZFFTJAHVMMLF-UHFFFAOYSA-N |
SMILES | CC(C)CCBr |
Canonical SMILES | CC(C)CCBr |
Boiling Point | 120.4 °C 120-121 °C |
Colorform | Colorless liquid |
Melting Point | -112.0 °C -112 °C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
1-Bromo-3-methylbutane belongs to the class of primary alkyl bromides, with the molecular formula C₅H₁₁Br and a molecular weight of 151.04 g/mol. Its IUPAC name, 1-bromo-3-methylbutane, reflects its branched structure: a four-carbon butane chain with a methyl group (-CH₃) at the third carbon and a bromine atom at the terminal position. The SMILES notation CC(C)CCBr further clarifies its connectivity .
Physical Properties
The compound exhibits distinct physical characteristics critical for laboratory handling and industrial applications. Key properties are summarized below:
The low water solubility and high density relative to water make it suitable for liquid-liquid extraction processes. Its flammability (Class 3 hazard) necessitates careful storage away from ignition sources .
Synthesis and Reaction Mechanisms
Industrial and Laboratory Synthesis
The most common synthesis route involves an SN2 nucleophilic substitution reaction between 3-methyl-1-butanol (isoamyl alcohol) and hydrobromic acid (HBr) in the presence of a sulfuric acid catalyst. A representative procedure from McDaniel et al. (2016) outlines the following steps :
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Reagent Preparation: Combine 13.4 mmol of 3-methyl-1-butanol (0.90 g) with 11.5 mmol of sodium bromide (1.18 g).
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Acid Catalysis: Add 1.07 mL of concentrated sulfuric acid to protonate the hydroxyl group, facilitating bromide ion attack.
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Reflux and Distillation: Heat the mixture under reflux at 120°C for 1 hour, followed by fractional distillation to isolate the product.
The reaction proceeds via a bimolecular mechanism, where the bromide ion displaces the protonated hydroxyl group in a backside attack. This method yields 1-bromo-3-methylbutane with a purity exceeding 98% .
Side Reactions and Byproduct Formation
Competing elimination reactions (E2) may occur under high-temperature conditions, producing alkenes such as 3-methyl-1-butene. To minimize this, excess HBr and controlled heating are employed. Gas chromatography-mass spectrometry (GC-MS) is typically used to verify product purity .
Applications in Organic Chemistry and Industry
Alkylation and Functional Group Transformations
1-Bromo-3-methylbutane serves as a precursor in the synthesis of:
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1-(3-Methylbutyl)pyrrole: A heterocyclic compound with applications in agrochemicals .
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Pentyl Peroxy Radicals: Generated via photolysis for atmospheric chemistry studies .
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Grignard Reagents: Reacts with magnesium to form organomagnesium intermediates for carbon-carbon bond formation .
Solvent Extraction in Analytical Chemistry
In environmental analysis, the compound’s immiscibility with water and low polarity make it ideal for liquid-liquid microextraction (LLME). It efficiently isolates polycyclic aromatic hydrocarbons (PAHs) from aqueous samples prior to GC-MS detection, achieving detection limits as low as 0.02 µg/L .
Recent Advances and Future Directions
Recent studies highlight its role in photocatalytic reactions for generating peroxy radicals, aiding in pollutant degradation research. Additionally, modifications such as 1-bromo-3-methoxy-3-methylbutane (CAS 84715-34-4) demonstrate potential in specialty polymer synthesis, though further characterization is required .
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